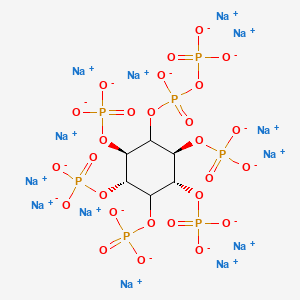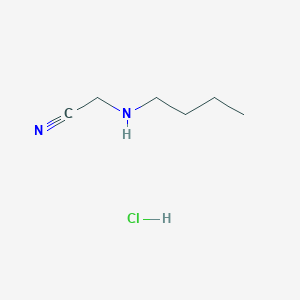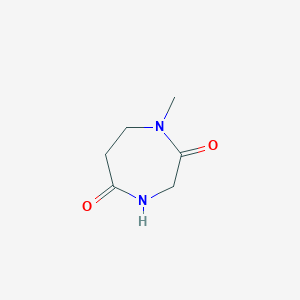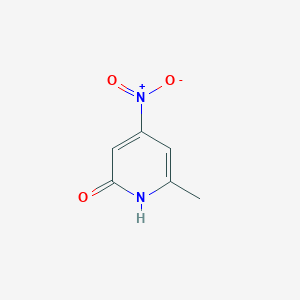
5-Amino-2-fluoro-4-nitro-benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-fluoro-4-nitro-benzoic acid is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-4-nitro-benzoic acid typically involves multi-step organic reactionsThe nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of 5-Amino-2-fluoro-4-nitro-benzoic acid may involve continuous-flow reactors to ensure efficient mass and heat transfer. This method allows for better control over reaction conditions and minimizes the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-4-nitro-benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-2-fluoro-4-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-Amino-2-fluoro-4-nitro-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-4-nitro-benzoic acid involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The fluoro group can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitrobenzoic acid: Similar structure but lacks the amino group.
5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of the carboxylic acid group.
Uniqueness
5-Amino-2-fluoro-4-nitro-benzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5FN2O4 |
|---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
5-amino-2-fluoro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5FN2O4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,9H2,(H,11,12) |
InChI Key |
HRPXUDHQMQEJFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)







![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)

![11H-Benzo[4,5]imidazo[1,2-a]indol-11-one](/img/structure/B13025113.png)
